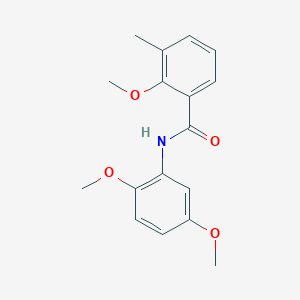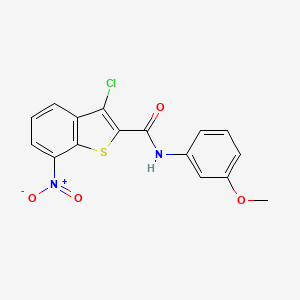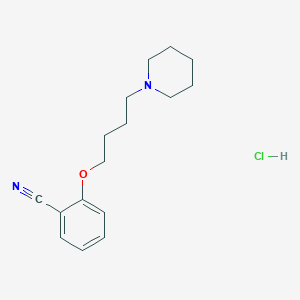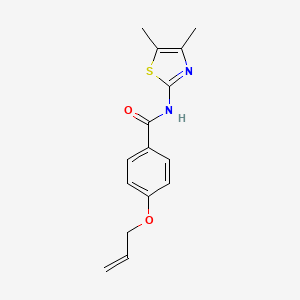![molecular formula C17H26ClNO3 B4401450 1-[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]ethanone;hydrochloride](/img/structure/B4401450.png)
1-[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]ethanone;hydrochloride
描述
1-{3-Methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride is a chemical compound with a complex structure, characterized by the presence of a methoxy group, a piperidinyl group, and an ethanone moiety
准备方法
The synthesis of 1-[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]ethanone;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-bromo-3-chloropropane in the presence of a base to form an intermediate compound.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with piperidine to introduce the piperidinyl group.
Ketone Formation: The resulting compound undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form the ethanone moiety.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
1-{3-Methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The piperidinyl group can be substituted with other amines or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-{3-Methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 1-[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and ethanone groups can also influence the compound’s overall reactivity and binding affinity .
相似化合物的比较
1-{3-Methoxy-4-[3-(1-piperidinyl)propoxy]phenyl}ethanone hydrochloride can be compared with similar compounds such as:
1-{3-Methoxy-4-[3-(1-morpholinyl)propoxy]phenyl}ethanone: This compound has a morpholinyl group instead of a piperidinyl group, which may alter its biological activity and chemical reactivity.
1-{3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]phenyl}ethanone: The presence of a pyrrolidinyl group can also impact the compound’s properties and applications.
属性
IUPAC Name |
1-[3-methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14(19)15-7-8-16(17(13-15)20-2)21-12-6-11-18-9-4-3-5-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHFHHWFTWOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-4-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B4401395.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401396.png)
![N-(2,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401401.png)
![1-Methyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;hydrochloride](/img/structure/B4401408.png)

![[1-(Benzenesulfonyl)-4-phenylpiperidin-4-yl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B4401416.png)
![4-{2-[2-(phenylthio)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401417.png)
![1-[4-(4-Butoxyphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4401423.png)

![2-[3-(4-oxo-3(4H)-quinazolinyl)propoxy]benzonitrile](/img/structure/B4401446.png)
![4-[3-(2-Phenylmethoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4401458.png)
![Methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetate](/img/structure/B4401464.png)
